molecular formula C24H22O2 B14617953 1,3,6-Triphenylhexane-1,5-dione CAS No. 57234-22-7

1,3,6-Triphenylhexane-1,5-dione

Cat. No.: B14617953
CAS No.: 57234-22-7
M. Wt: 342.4 g/mol
InChI Key: KZOFXXZQSPJPEM-UHFFFAOYSA-N
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Description

1,3,6-Triphenylhexane-1,5-dione is an organic compound characterized by its hexane backbone with phenyl groups attached at positions 1, 3, and 6, and keto groups at positions 1 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Triphenylhexane-1,5-dione typically involves multi-step organic reactions. One common method is the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction of benzyl acetate with benzylideneacetone under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Triphenylhexane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3,6-Triphenylhexane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,6-Triphenylhexane-1,5-dione involves its interaction with molecular targets through its keto and phenyl groups. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or alter cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenylhexane-1,5-dione: Similar structure but with different substitution pattern.

    1,3-Diphenylpropane-1,3-dione: Shorter carbon chain with similar functional groups.

    1,3,5-Triketones: Compounds with three keto groups.

Properties

CAS No.

57234-22-7

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

1,3,6-triphenylhexane-1,5-dione

InChI

InChI=1S/C24H22O2/c25-23(16-19-10-4-1-5-11-19)17-22(20-12-6-2-7-13-20)18-24(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2

InChI Key

KZOFXXZQSPJPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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